L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine
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Overview
Description
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is a peptide compound composed of four amino acids: leucine, alanine, asparagine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.
Oxidation: Oxidizing specific amino acid residues, such as methionine, using oxidizing agents like hydrogen peroxide.
Substitution: Introducing functional groups into the peptide chain using reagents like alkyl halides.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophilic reagents.
Major Products Formed
Hydrolysis: Individual amino acids (leucine, alanine, asparagine, glutamine).
Oxidation: Oxidized amino acid residues.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic uses, such as in cancer treatment or as a drug delivery system.
Industry: Utilizing the peptide in the production of pharmaceuticals or as a component in cell culture media.
Mechanism of Action
The mechanism of action of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture media and as a nutritional supplement.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: A peptide with potential therapeutic applications.
Uniqueness
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of leucine, alanine, asparagine, and glutamine allows for unique interactions with molecular targets, making it valuable for research and industrial purposes.
Properties
CAS No. |
223648-18-8 |
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Molecular Formula |
C18H32N6O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-8(2)6-10(19)16(28)22-9(3)15(27)24-12(7-14(21)26)17(29)23-11(18(30)31)4-5-13(20)25/h8-12H,4-7,19H2,1-3H3,(H2,20,25)(H2,21,26)(H,22,28)(H,23,29)(H,24,27)(H,30,31)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
YOJRTYHCYGSDJU-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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